molecular formula C11H15BrO B13761659 1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene CAS No. 56474-57-8

1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene

Cat. No.: B13761659
CAS No.: 56474-57-8
M. Wt: 243.14 g/mol
InChI Key: CALWRWLFQOSHNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene is an organic compound belonging to the class of bromobenzenes It is characterized by a bromine atom and a methoxy group attached to a benzene ring that is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2,3,5,6-tetramethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene involves its interaction with various molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the methoxy group can undergo oxidation or reduction, altering the compound’s chemical properties and biological activity.

Comparison with Similar Compounds

    1-Bromo-2,3,5,6-tetramethylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxy-2,3,5,6-tetramethylbenzene:

    1-Bromo-4-methoxybenzene: Lacks the additional methyl groups, leading to variations in its physical and chemical properties.

Uniqueness: 1-Bromo-4-methoxy-2,3,5,6-tetramethylbenzene is unique due to the presence of both a bromine atom and a methoxy group on a highly substituted benzene ring. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

56474-57-8

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-methoxy-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C11H15BrO/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h1-5H3

InChI Key

CALWRWLFQOSHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C)Br)C

Origin of Product

United States

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